molecular formula C14H19ClN2O2 B2765802 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride CAS No. 1965309-16-3

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Cat. No.: B2765802
CAS No.: 1965309-16-3
M. Wt: 282.77
InChI Key: XPTYXJVBOMPCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2. It is a white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a phenyl group, a piperidine ring, and an oxazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride typically involves the reaction of 4-phenylpiperidine with oxazolidinone under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure the purity and consistency of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
  • ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Uniqueness

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYXJVBOMPCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.